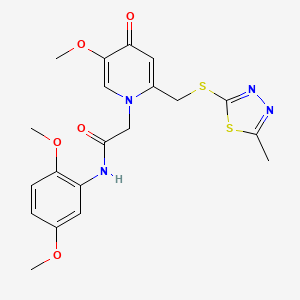

N-(2,5-dimethoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H22N4O5S2 and its molecular weight is 462.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,5-dimethoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that combines several pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic effects and mechanisms of action, as well as relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A 2,5-dimethoxyphenyl group.

- A thiadiazole moiety known for its diverse biological activities.

- A pyridine derivative contributing to its pharmacological profile.

Molecular Formula

The molecular formula of the compound is C19H22N4O4S, with a molecular weight of approximately 398.46 g/mol.

Anticancer Activity

Research indicates that compounds containing a thiadiazole structure exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown potent activity against various cancer cell lines:

In vitro studies have demonstrated that certain thiadiazole derivatives possess higher cytotoxicity compared to standard chemotherapeutics like cisplatin, suggesting their potential as novel anticancer agents.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. For example, compounds with electron-withdrawing groups have shown enhanced activity against pathogenic bacteria:

| Compound Type | Activity | Target Organism | Reference |

|---|---|---|---|

| 5-nitrothiophene-thiadiazoles | Antibacterial | Helicobacter pylori | Foroumadi et al., 2023 |

The incorporation of sulfur-containing moieties has been linked to improved antibacterial efficacy, making these compounds promising candidates for further development.

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Cell Proliferation : Through interference with cell cycle progression.

- Induction of Apoptosis : By activating intrinsic apoptotic pathways.

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis.

Study on Anticancer Efficacy

A study evaluated the efficacy of various thiadiazole derivatives against human lung cancer cells (A549). The results indicated that compounds with specific substitutions at the thiadiazole ring exhibited significant growth inhibition compared to controls.

Study on Antimicrobial Properties

Another investigation focused on the antibacterial activity of thiadiazole derivatives against H. pylori. The results showed that certain derivatives had a zone of inhibition greater than 20 mm, indicating strong antibacterial properties superior to traditional antibiotics like metronidazole.

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S2/c1-12-22-23-20(31-12)30-11-13-7-16(25)18(29-4)9-24(13)10-19(26)21-15-8-14(27-2)5-6-17(15)28-3/h5-9H,10-11H2,1-4H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWWSIKJGPBLKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=CC(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.